molecular formula C17H13N3O3 B12219280 N-[2-(aminocarbonyl)phenyl]-1,4-dihydro-4-oxo-3-Quinolinecarboxamide

N-[2-(aminocarbonyl)phenyl]-1,4-dihydro-4-oxo-3-Quinolinecarboxamide

Cat. No.: B12219280
M. Wt: 307.30 g/mol
InChI Key: NSBFJNSMTCDZHF-UHFFFAOYSA-N
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Description

N-[2-(Aminocarbonyl)phenyl]-1,4-dihydro-4-oxo-3-quinolinecarboxamide is a quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core substituted at the 3-position with a carboxamide group.

Key structural features include:

  • 4-Oxo-1,4-dihydroquinoline backbone: A planar, aromatic system with keto-enol tautomerism.
  • Carboxamide linkage: Enhances solubility and interaction with biological targets.

Properties

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

N-(2-carbamoylphenyl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H13N3O3/c18-16(22)11-6-2-4-8-14(11)20-17(23)12-9-19-13-7-3-1-5-10(13)15(12)21/h1-9H,(H2,18,22)(H,19,21)(H,20,23)

InChI Key

NSBFJNSMTCDZHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NC3=CC=CC=C3C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(aminocarbonyl)phenyl]-1,4-dihydro-4-oxo-3-Quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 3-quinolinecarboxylic acid under acidic conditions. The reaction is often facilitated by the use of catalysts such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(aminocarbonyl)phenyl]-1,4-dihydro-4-oxo-3-Quinolinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, altering the compound’s properties.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

N-[2-(aminocarbonyl)phenyl]-1,4-dihydro-4-oxo-3-Quinolinecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It has shown promise in the development of new pharmaceuticals, particularly as an anti-cancer and anti-inflammatory agent.

    Industry: The compound is used in the development of new materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of N-[2-(aminocarbonyl)phenyl]-1,4-dihydro-4-oxo-3-Quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structural and physicochemical comparisons with related quinolinecarboxamides:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Source
Target Compound 3-carboxamide-N-[2-(aminocarbonyl)phenyl] Likely C₁₇H₁₃N₃O₃ ~307.3 Polar 2-(aminocarbonyl)phenyl group; moderate lipophilicity -
Ivacaftor (VX-770) 3-carboxamide-N-[2,4-bis(tert-butyl)-5-hydroxyphenyl] C₂₄H₂₈N₂O₃ 392.5 Bulky tert-butyl groups; hydroxyl group enhances solubility
N-(2,4-Dimethoxyphenyl) analogue 3-carboxamide-N-(2,4-dimethoxyphenyl) C₁₈H₁₆N₂O₄ 324.3 Electron-rich dimethoxyphenyl group; increased lipophilicity
N-Methyl-N-(2-methyl-4-nitrophenethyl) 2-carboxamide-N-methyl-N-(2-methyl-4-nitrophenethyl) C₂₀H₂₀N₄O₄ 380.4 Nitro group introduces electron-withdrawing effects; methyl groups add bulk
Compound 52 (J. Med. Chem. 2007) 3-carboxamide-N3-(1-(3,5-dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl C₂₇H₃₄ClN₃O₂ 482.0 Chlorine atom enhances electronegativity; adamantyl group increases rigidity

Physicochemical and Spectral Properties

  • Melting Points :
    • The N-methyl-N-(2-methyl-4-nitrophenethyl) analogue () melts at 127–128°C, while Ivacaftor derivatives () likely have higher melting points due to steric bulk .
  • Spectral Data: 1H-NMR: The target compound’s 2-(aminocarbonyl)phenyl group would show NH₂ peaks near δ 4.79 ppm (br, similar to ), distinct from Ivacaftor’s tert-butyl (δ 1.2–1.4 ppm) and hydroxyl (δ 5–6 ppm) signals . MS: Molecular ion peaks (e.g., m/z 336.2 for ) align with expected masses for quinolinecarboxamides .

Key Findings and Implications

  • Structural Flexibility : The 3-carboxamide position tolerates diverse substituents (e.g., aryl, alkyl, heterocyclic), enabling fine-tuning of solubility and target interactions.
  • Polar vs. Lipophilic Groups: The target compound’s 2-(aminocarbonyl)phenyl group contrasts with Ivacaftor’s lipophilic tert-butyl groups, suggesting divergent pharmacological profiles.
  • Synthetic Robustness: Pd/C hydrogenation () and coupling reactions () are reliable methods for quinolinecarboxamide synthesis.

Biological Activity

N-[2-(aminocarbonyl)phenyl]-1,4-dihydro-4-oxo-3-quinolinecarboxamide, also referred to as derivative 13a in various studies, is part of a class of compounds known for their potential therapeutic applications, particularly as anti-inflammatory and anticancer agents. This article explores the biological activities of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a quinoline backbone with an aminocarbonyl substituent, which is critical for its biological activity. The structure can be represented as follows:

N 2 aminocarbonyl phenyl 1 4 dihydro 4 oxo 3 quinolinecarboxamide\text{N 2 aminocarbonyl phenyl 1 4 dihydro 4 oxo 3 quinolinecarboxamide}

Anti-inflammatory Properties

Recent studies have shown that derivative 13a exhibits significant anti-inflammatory activity. In a study involving J774A.1 macrophage cells, it was found to inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound also effectively inhibited the NF-κB signaling pathway, which is crucial in mediating inflammatory responses .

Table 1: Summary of Anti-inflammatory Effects of Derivative 13a

Cell Type Cytokine Inhibition Mechanism In Vivo Efficacy
J774A.1IL-6, TNF-αNF-κB pathway inhibitionReduced pulmonary edema in mice
THP-1IL-6NF-κB pathway inhibitionImproved survival in sepsis models
LX-2TNF-αNF-κB pathway inhibitionAlleviation of lung tissue damage

In vivo experiments demonstrated that administration of derivative 13a significantly improved symptoms in LPS-induced acute lung injury (ALI) models. Notably, it reduced pathological changes in lung tissue and macrophage infiltration while enhancing survival rates in sepsis models .

Study on Acute Lung Injury

In a controlled study involving mice with LPS-induced ALI, derivative 13a was administered at varying dosages. The results indicated a dose-dependent reduction in inflammatory markers and improvement in lung function parameters. Histological analysis revealed decreased edema and inflammatory cell infiltration compared to control groups .

Anticancer Efficacy Assessment

In another study assessing the anticancer activity of related compounds, it was found that quinoline derivatives exhibited significant growth inhibition across several cancer types, including colorectal and ovarian cancers. The mechanism involved the disruption of critical enzymatic pathways necessary for cancer cell proliferation .

Pharmacokinetics

Derivative 13a has demonstrated favorable pharmacokinetic properties with a half-life (T1/2T_{1/2}) of approximately 11.8 hours and a bioavailability (FF) of 36.3%. These characteristics suggest potential for clinical application in treating inflammatory diseases and possibly cancer .

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